molecular formula C11H17LiN5O12P3 B011146 alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt CAS No. 104809-20-3

alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt

Cat. No.: B011146
CAS No.: 104809-20-3
M. Wt: 511.2 g/mol
InChI Key: NVHVREPTGDOYIC-YCSZXMBFSA-M
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Description

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is a synthetic analog of adenosine triphosphate (ATP). This compound is known for its selective activation of P2X purinoceptor subtypes .

Properties

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVREPTGDOYIC-YCSZXMBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17LiN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635741
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-20-3
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,β-Methyleneadenosine 5'-triphosphate lithium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
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Q & A

ANone: Unfortunately, the provided research excerpts do not contain the molecular formula and weight of AMP-CPP. Please refer to chemical databases or supplier information for this specific data.

ANone: The provided research excerpts do not include specific spectroscopic data for AMP-CPP.

A: The research excerpts primarily focus on AMP-CPP's biological activity and do not offer details about its material compatibility or stability in various conditions. As a non-hydrolyzable ATP analog, AMP-CPP is not expected to participate in catalytic reactions like ATP. Its primary application lies in studying and modulating ATP-dependent processes, particularly those involving P2 purinergic receptors. [, , , , , , ]

A: While the provided research excerpts don't explicitly mention computational studies on AMP-CPP, such techniques could be valuable. Researchers could utilize molecular docking simulations to investigate AMP-CPP's binding mode to various P2 receptor subtypes, comparing it to ATP and other analogs. Quantitative structure-activity relationship (QSAR) models could be developed to correlate AMP-CPP's structural features with its observed biological activity, guiding the design of novel P2 receptor modulators. []

A: While the provided excerpts don't offer a systematic SAR study, they highlight that modifications to the triphosphate chain significantly impact activity. For instance, replacing the oxygen between the β and γ phosphates with a methylene group (as in AMP-CPP) generally reduces potency compared to ATP or AMP-PNP (β,γ-imido ATP). [, , ] The excerpts also suggest that modifications at the 2' position of the adenosine moiety might influence activity, as 2-methylthio-ATP displays different effects compared to AMP-CPP at certain P2 receptors. [, , ]

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